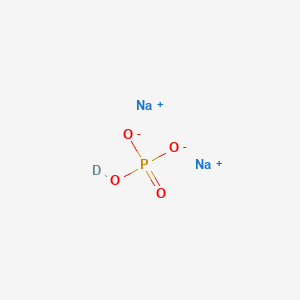

重氘酸二钠

描述

Disodium deuterium phosphate is a chemical compound with the molecular formula DNa2O4P . It has an average mass of 142.965 Da and a monoisotopic mass of 142.947067 Da .

Synthesis Analysis

Disodium deuterium phosphate can be generated by neutralizing phosphoric acid with sodium hydroxide . Industrially, it is prepared in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate . In the second step, the resulting solution of monosodium phosphate is partially neutralized .Molecular Structure Analysis

The molecular structure of disodium deuterium phosphate consists of two sodium (Na) atoms, one deuterium (D) atom, four oxygen (O) atoms, and one phosphorus (P) atom .Chemical Reactions Analysis

In a dilute orthophosphate solution, ammonium molybdate reacts under acid conditions to form the heteropoly acid, molybdophosphoric acid. In the presence of vanadium, yellow vanadomolybdo-phosphoric acid is formed. The intensity of the yellow color is proportional to phosphate concentration .科学研究应用

Disodium Deuterium Phosphate: A Comprehensive Analysis of Scientific Research Applications: Disodium deuterium phosphate is a compound with unique properties that make it suitable for various scientific applications. Below are detailed sections focusing on different applications of this compound:

Isotopic Labeling in Research

Disodium deuterium phosphate is used as an isotopically labeled research compound. This allows for the tracking and analysis of phosphorus in different chemical processes and biological systems, providing insights into their mechanisms .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, disodium deuterium phosphate can be used as a standard for calibration due to its deuterium content. It helps in the accurate determination of molecular structures and dynamics .

Neutron Scattering Studies

The deuterium in disodium deuterium phosphate makes it useful in neutron scattering experiments to study the structure and dynamics of materials at the atomic or molecular level .

Pharmaceutical Research

Disodium deuterium phosphate may be utilized in pharmaceutical research, particularly in the development and testing of new drugs where isotopic labeling is required for tracing and analysis purposes .

Material Science

This compound can be involved in the synthesis and characterization of new materials, where its unique isotopic properties can provide valuable information on material properties .

Biochemical Pathway Analysis

In biochemical research, disodium deuterium phosphate can be used to investigate metabolic pathways by tracing the movement of phosphorus atoms within living organisms .

作用机制

Target of Action

Disodium deuterium phosphate primarily targets the intestinal lumen . It is used to treat conditions like constipation and to cleanse the bowel before a colonoscopy . The compound’s role is to increase the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen .

Mode of Action

The mode of action of disodium deuterium phosphate involves its interaction with its primary target, the intestinal lumen. The compound works by increasing the amount of solute present in the intestinal lumen, creating an osmotic gradient . This osmotic gradient draws water into the lumen, leading to increased mobility through the large intestine . This process results in the distention and promotion of peristalsis, leading to the evacuation of the bowel .

Biochemical Pathways

Disodium deuterium phosphate affects the biochemical pathways related to phosphate balance and carbon flux . Phosphates are ubiquitous molecules that enable critical intracellular biochemical reactions . Therefore, cells have elaborate responses to phosphate limitation . Phosphorous participates in bone deposition, calcium metabolism, utilization of B complex vitamins, and acts as a buffer in acid-base equilibrium .

Pharmacokinetics

The pharmacokinetics of disodium deuterium phosphate, like other deuterated compounds, can be influenced by the kinetic isotope effect . Due to the twofold higher mass of deuterium compared with hydrogen, the C-D bond is much more resistant toward oxidative processes . This resistance can potentially improve the safety, efficacy, and/or tolerability of a therapeutic agent .

Result of Action

The result of the action of disodium deuterium phosphate is the increased mobility through the large intestine, leading to the distention and promotion of peristalsis, and the evacuation of the bowel . This can help in conditions like constipation and in preparing the bowel for a colonoscopy .

Action Environment

The action, efficacy, and stability of disodium deuterium phosphate can be influenced by various environmental factors. For instance, deuteration can be influenced by the acidic nature of α hydrogens . They can be exchanged with deuterium by reaction with D2O (heavy water). The process is accelerated by the addition of an acid or base; an excess of D2O is required . Moreover, the unique properties of deuterium suggest that it would have a significant impact on biological systems . Deuteration alters, or altogether disrupts numerous physiological processes, as well as the morphology of affected cells or organisms .

属性

IUPAC Name |

disodium;deuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIILDVGGAEEIG-DYCDLGHISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNa2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.965 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

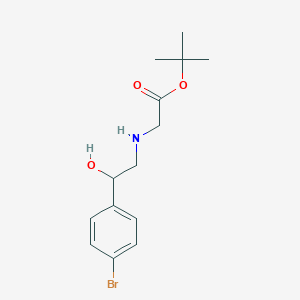

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

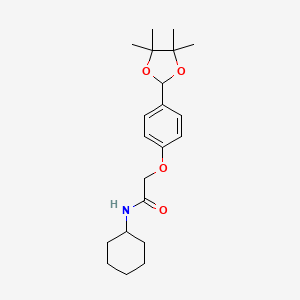

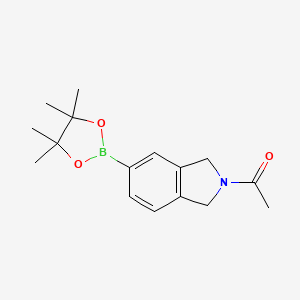

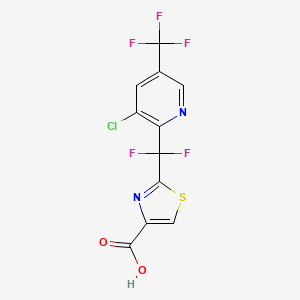

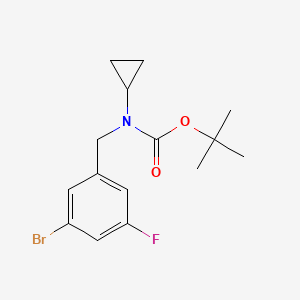

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1412399.png)

![(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate](/img/structure/B1412407.png)